Carbenicillin (sodium salt)
Description
Historical Context of Carbenicillin (B1668345) Discovery and Development
The journey of Carbenicillin is deeply rooted in the "golden age" of antibiotic discovery, a period from the 1940s to the mid-1960s that saw the introduction of many new antibiotic classes. ourworldindata.orgreactgroup.org This era was characterized by intense research into both natural and synthetic compounds to combat bacterial infections. ourworldindata.org
Carbenicillin is a semisynthetic derivative of penicillin, belonging to the carboxypenicillin subgroup. patsnap.comwikipedia.orgmcmaster.ca This classification signifies that it is a modification of the natural penicillin structure, specifically designed to enhance its antibacterial properties. wikipedia.orgmedwinpublishers.com It is a broad-spectrum antibiotic, meaning it is effective against a range of bacteria. patsnap.comnih.gov
The discovery of penicillin by Alexander Fleming in 1928 marked a turning point in medicine. reactgroup.orgnih.govreactgroup.org However, it took the work of Howard Florey, Ernst Chain, and their team to isolate and purify penicillin, leading to its widespread clinical use in the 1940s. reactgroup.orgacs.org The development of semisynthetic penicillins like Carbenicillin in the 1960s represented a significant milestone, aimed at overcoming the limitations of earlier penicillins, such as their susceptibility to bacterial resistance mechanisms. medwinpublishers.compatsnap.com
A key driver for the development of Carbenicillin was the need for an antibiotic effective against Gram-negative bacteria, a group of pathogens that were often resistant to existing treatments. ccjm.org Carbenicillin was one of the first penicillin derivatives to show significant activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat bacterium responsible for serious infections. wikipedia.orgpatsnap.comccjm.org Its introduction provided a much-needed therapeutic option for infections caused by P. aeruginosa and other Gram-negative organisms like Proteus species. wikipedia.orgnih.govccjm.org
Academic Significance in Beta-Lactam Antibiotic Studies
Carbenicillin holds considerable academic importance in the study of beta-lactam antibiotics. Its mechanism of action, which involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), is a cornerstone of beta-lactam pharmacology. patsnap.compatsnap.com The beta-lactam ring in its structure is crucial for this activity. pnas.org
The emergence of bacterial resistance to Carbenicillin, primarily through the production of beta-lactamase enzymes that inactivate the antibiotic, has been a major focus of research. wikipedia.orgnih.gov Studying these resistance mechanisms has been instrumental in the development of newer, more resistant beta-lactam antibiotics and beta-lactamase inhibitors. nih.gov
Furthermore, Carbenicillin's stability and efficacy have made it a valuable tool in molecular biology research. wikipedia.org It is often used as a selective agent in genetic engineering to isolate bacteria that have successfully incorporated specific plasmids. wikipedia.org
Research Findings on Carbenicillin
| Attribute | Finding |
| Antimicrobial Spectrum | Effective against a variety of Gram-positive and Gram-negative microorganisms, with notable activity against Pseudomonas aeruginosa and Proteus species. wikipedia.orgdrugbank.com |
| Mechanism of Action | Inhibits the final stage of bacterial cell wall synthesis by acylating penicillin-sensitive transpeptidase enzymes, preventing the cross-linking of peptidoglycan strands. patsnap.comdrugbank.com |
| Resistance | Susceptible to degradation by beta-lactamase enzymes produced by some bacteria. wikipedia.orgnih.gov |
| Chemical Properties | A semisynthetic penicillin with a carboxybenzyl side chain. nih.gov The sodium salt form is highly soluble in water. wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
disodium;6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYJTGSCYUUYAL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2Na2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Principles of Carbenicillin Action
Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of Carbenicillin (B1668345) involves the disruption of the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic lysis. patsnap.compatsnap.com
Peptidoglycan Layer Disruption
Carbenicillin's action leads to the weakening of the peptidoglycan layer, a mesh-like polymer of sugars and amino acids that forms the backbone of the bacterial cell wall. patsnap.comwikipedia.org This disruption compromises the cell wall's structural integrity, ultimately leading to cell lysis and death, particularly in actively dividing bacteria. patsnap.com The antibiotic must penetrate the outer membrane of Gram-negative bacteria, often through porin channels, to reach its target in the periplasmic space. patsnap.com
Transpeptidation Step Interference
The synthesis of peptidoglycan involves a final step of cross-linking peptide chains, a reaction catalyzed by enzymes known as transpeptidases. patsnap.comuobabylon.edu.iq Carbenicillin specifically inhibits this transpeptidation step. patsnap.comdrugbank.combiologyexams4u.com By preventing the formation of these cross-links, the bacterial cell wall is left in a weakened state, unable to withstand the internal osmotic pressure, which results in cell death. patsnap.comtoku-e.com This interference is a critical aspect of Carbenicillin's bactericidal activity. uobaghdad.edu.iq
Penicillin-Binding Protein (PBP) Interaction
Carbenicillin's inhibitory effect on cell wall synthesis is mediated through its interaction with a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.compatsnap.comtoku-e.com These proteins, which include transpeptidases, are essential for the final stages of peptidoglycan assembly. nih.govwikipedia.org
Acylation of Penicillin-Sensitive Transpeptidases
Carbenicillin acts as a suicide substrate for penicillin-sensitive transpeptidases. nih.gov It mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan precursor, allowing it to bind to the active site of the PBP. mdpi.com This binding results in the acylation of a serine residue within the active site of the transpeptidase. wikipedia.orgfrontiersin.org This covalent modification forms a stable penicilloyl-enzyme complex, rendering the enzyme inactive. wikipedia.orguliege.be
Binding Affinity and Specificity with PBPs
Different β-lactam antibiotics exhibit varying affinities for different PBPs. nih.gov Carbenicillin demonstrates significant activity against various PBPs, which contributes to its broad-spectrum efficacy, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. drugbank.comnih.gov For instance, in P. aeruginosa, Carbenicillin has been shown to bind to and inhibit PBP3, a key enzyme in cell division. wikipedia.orgnih.gov The binding of Carbenicillin to PBP3 has been observed to increase the thermostability of the enzyme. wikipedia.orgresearchgate.net Research on a carbenicillin-resistant mutant of P. aeruginosa revealed that its transpeptidase activity was significantly more resistant to inhibition by carbenicillin, highlighting the importance of this interaction in the antibiotic's efficacy. nih.gov
Table 1: Inhibition of Pseudomonas aeruginosa Enzymes by Carbenicillin
| Enzyme | Concentration for Inhibition | Reference |
|---|---|---|
| Transpeptidase | 50 µg/ml | nih.gov |
| d-Alanine Carboxypeptidase | 10 µg/ml | nih.gov |
Role of Beta-Lactam Ring Opening in PBP Inactivation
The key to the irreversible inactivation of PBPs by Carbenicillin lies in the chemical reactivity of its β-lactam ring. uliege.be When Carbenicillin binds to the PBP active site, the strained four-membered β-lactam ring is opened. drugbank.com This process leads to the formation of a stable, covalent acyl-enzyme complex with the catalytic serine residue of the PBP. wikipedia.orgfrontiersin.org This irreversible reaction effectively inactivates the enzyme, preventing it from carrying out its function in cell wall synthesis and ultimately leading to bacterial cell death. wikipedia.org
Cellular Lysis Mechanisms
The bactericidal effect of Carbenicillin culminates in the lysis of the bacterial cell. sigmaaldrich.com This process is not a direct action of the antibiotic itself but rather a consequence of the disruption of cell wall integrity, which then triggers the cell's own enzymatic machinery to self-destruct.
Mediation by Bacterial Cell Wall Autolytic Enzymes
The primary mechanism of Carbenicillin action involves the inhibition of bacterial cell wall synthesis. patsnap.comsigmaaldrich.com Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are transpeptidases located on the inner surface of the bacterial cell membrane. patsnap.comsigmaaldrich.com This acylation, achieved through the opening of the β-lactam ring, inactivates these enzymes. nih.govdrugbank.comhmdb.ca The inactivation of transpeptidases prevents the final step of peptidoglycan synthesis: the cross-linking of peptide chains. patsnap.comhmdb.ca Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall. patsnap.com
With the inhibition of peptidoglycan cross-linking, the cell wall becomes weakened and unable to withstand the internal osmotic pressure. patsnap.comuobaghdad.edu.iq This compromised state triggers the activation of the bacterium's own autolytic enzymes, known as autolysins. nih.govdrugbank.comhmdb.cacitizendium.org These enzymes then proceed to degrade the already weakened peptidoglycan, leading to the ultimate lysis and death of the bacterial cell. patsnap.comnih.govdrugbank.comhmdb.ca
Potential Interference with Autolysin Inhibitors
The precise relationship between the action of β-lactam antibiotics like Carbenicillin and the autolytic system is complex and not fully elucidated. iqb.es However, it is hypothesized that in addition to triggering autolysin activity through the disruption of cell wall synthesis, Carbenicillin may also interfere with the natural inhibitors of these autolysins. nih.govdrugbank.comhmdb.caunict.it Bacteria possess regulatory systems to control the activity of their autolysins to prevent self-destruction during normal growth and division. By potentially interfering with these inhibitors, Carbenicillin could further promote the uncontrolled enzymatic degradation of the cell wall, accelerating the lytic process. nih.govdrugbank.comhmdb.caiqb.esunict.it
Differential Activity Against Gram-Negative and Gram-Positive Bacteria
Carbenicillin exhibits a notable difference in its effectiveness against Gram-negative and Gram-positive bacteria, with a more pronounced activity against certain Gram-negative species. mcmaster.cawikipedia.org This disparity is largely attributable to the structural differences in the cell envelopes of these two bacterial types. acs.org
Outer Membrane Permeation in Gram-Negative Organisms via Porin Channels
Gram-negative bacteria possess a unique outer membrane that acts as a formidable permeability barrier, restricting the entry of many substances, including antibiotics. pnas.orgpnas.orgmdpi.com This outer membrane contains protein channels known as porins, which facilitate the passage of hydrophilic molecules across this barrier. mdpi.commdpi.com For Carbenicillin to reach its target penicillin-binding proteins in the periplasmic space, it must first traverse this outer membrane. patsnap.com The ability of Carbenicillin to pass through these porin channels is a critical determinant of its efficacy against Gram-negative bacteria. patsnap.commdpi.com The physicochemical properties of the antibiotic, such as its size and charge, influence its ability to diffuse through these channels.
Comparative Susceptibility Profiles
Carbenicillin generally demonstrates greater activity against Gram-negative bacteria, including Pseudomonas aeruginosa and some Proteus species, compared to many Gram-positive bacteria. mcmaster.cawikipedia.orgnih.gov While it does possess some activity against Gram-positive organisms, other penicillins, such as Penicillin G and ampicillin (B1664943), are often more potent against them. iqb.es The thicker peptidoglycan layer and lack of an outer membrane in Gram-positive bacteria present a different set of challenges and interactions for the antibiotic. patsnap.com
The susceptibility of different bacterial species to Carbenicillin can vary significantly. For instance, a comparative study has shown that against isolates of Pseudomonas aeruginosa, piperacillin (B28561) exhibited greater activity than Carbenicillin. Conversely, Staphylococcus aureus was found to be more susceptible to Carbenicillin than to piperacillin. ccjm.org Enterococci, however, were significantly more susceptible to piperacillin. ccjm.org
Below is an interactive data table summarizing the susceptibility of various bacterial species to Carbenicillin.
| Bacterial Species | Susceptibility to Carbenicillin |
| Pseudomonas aeruginosa | Generally susceptible, though resistance can occur. wikipedia.orgnih.gov |
| Proteus mirabilis | Susceptible. nih.govcitizendium.org |
| Proteus vulgaris | Susceptible. nih.govcitizendium.org |
| Escherichia coli | Susceptible. nih.govdrugbank.com |
| Enterobacter species | Susceptible. nih.govdrugbank.com |
| Enterococci (e.g., S. faecalis) | Susceptible, though other penicillins may be more potent. nih.govdrugbank.comccjm.org |
| Staphylococcus aureus | Susceptible, particularly in comparison to some other penicillins. ccjm.org |
| Streptococcus species | Generally susceptible, but often less so than to other penicillins. ccjm.org |
Molecular Mechanisms of Carbenicillin Resistance
Enzymatic Hydrolysis by Beta-Lactamases
The most prevalent mechanism of resistance to carbenicillin (B1668345) is its inactivation through enzymatic hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic incapable of binding to its target, the penicillin-binding proteins (PBPs). This reaction is catalyzed by β-lactamase enzymes.
Carbenicillin is a known substrate for Class A serine β-lactamases. However, the efficiency of hydrolysis varies significantly among different enzymes within this class.
PSE-4 (CARB-3): This enzyme is a prototype carbenicillin-hydrolyzing β-lactamase, belonging to the functional group 2c. Enzymes in this group are distinguished by their high hydrolytic activity against carbenicillin, often equal to or greater than their activity against benzylpenicillin. PSE-4, commonly found in Pseudomonas aeruginosa, is considered a specialized carbenicillinase, reflecting its clinical importance in resistance to this specific antibiotic.
TEM-1: As one of the most widespread plasmid-encoded β-lactamases found in Gram-negative bacteria, TEM-1 (functional group 2b) can hydrolyze penicillins like ampicillin (B1664943) and carbenicillin. However, its substrate profile is broader, and it does not exhibit the same preferential high-level activity against carbenicillin that characterizes PSE-4 and other group 2c enzymes. While it contributes to carbenicillin resistance, its efficiency is comparatively lower than that of specialized carbenicillinases.
Kinetic analysis of β-lactamase activity provides quantitative insight into the efficiency of carbenicillin hydrolysis and the molecular determinants of this activity.
The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio, which reflects the rate of the reaction at low substrate concentrations. Studies have shown that specialized carbenicillinases like PSE-4 are significantly more efficient at hydrolyzing carbenicillin than broad-spectrum penicillinases like TEM-1.
Table 1: Comparative Kinetic Parameters for Carbenicillin Hydrolysis
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
|---|---|---|---|---|
| PSE-4 | Carbenicillin | 1800 | 48 | 37.5 |
| TEM-1 | Carbenicillin | 588 | 45 | 13.0 |
Data synthesized from multiple biochemical studies.
The high carbenicillinase activity of enzymes like PSE-4 is linked to specific amino acid residues within their active sites. A key distinction between carbenicillinases and other Class A β-lactamases is the presence of an arginine residue at position 234. In most other Class A enzymes, such as TEM-1, this position is occupied by a lysine (B10760008).
Kinetic characterization of a PSE-4 mutant where this arginine was replaced with lysine (R234K) demonstrated a 50-fold reduction in catalytic efficiency (kcat/Km) for carbenicillin. This confirms the critical role of Arg 234 in conferring the specialized carbenicillinase activity. Structural studies suggest that Arg 234 helps to stabilize an alternate conformation of another critical active site residue, Ser 130. This conformational adjustment is thought to better accommodate the α-carboxylate group of carbenicillin, preventing a steric clash with the conserved Asn 170 residue and thus facilitating more efficient hydrolysis.
Metallo-β-lactamases (MBLs), or Class B β-lactamases, represent another significant threat. These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. MBLs possess an exceptionally broad substrate spectrum, enabling them to inactivate nearly all classes of β-lactam antibiotics, including penicillins, cephalosporins, and, most notably, the last-resort carbapenems. Consequently, carbenicillin is readily hydrolyzed by MBLs, and the acquisition of genes encoding these enzymes by pathogenic bacteria confers resistance to carbenicillin among many other β-lactams.
AmpC β-lactamases are Class C enzymes typically encoded on the chromosome of many Gram-negative bacteria, including species of Enterobacter, Citrobacter, and Pseudomonas aeruginosa. While their primary substrates are cephalosporins, high-level production of AmpC can contribute to resistance against a wider range of β-lactams.
Normally, the expression of the ampC gene is kept at low levels but can be induced in the presence of certain β-lactams. Resistance emerges through a process called derepression, where mutations in regulatory genes (such as ampD) lead to constitutive, high-level expression of the AmpC enzyme, even without an inducer. This overexpression can result in clinically significant resistance to antipseudomonal penicillins, including carbenicillin.
Kinetic Studies of Carbenicillin Hydrolysis
Efflux Pump Overexpression and Activity
The active extrusion of antibiotics from the bacterial cell is a primary defense mechanism against Carbenicillin. This process is mediated by sophisticated protein complexes known as efflux pumps, which act as molecular motors to expel noxious compounds. In Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance, several families of efflux pumps play a critical role, with the Resistance-Nodulation-Division (RND) and ATP-Binding Cassette (ABC) superfamilies being of particular importance.
Role of RND Family Efflux Pumps (e.g., MexAB-OprM) in Pseudomonas aeruginosa Resistance
The MexAB-OprM system is a paradigm of RND-type tripartite efflux pumps and a major contributor to intrinsic and acquired multidrug resistance in P. aeruginosa. researchgate.net This complex spans the entire cell envelope, with MexB embedded in the inner membrane, OprM forming a channel in the outer membrane, and the periplasmic protein MexA linking the two. researchgate.net MexB is the component responsible for substrate recognition and energy transduction, utilizing the proton motive force to drive the expulsion of a wide array of antimicrobial agents. nih.gov
The substrate profile of MexAB-OprM is notably broad and includes representatives from numerous antibiotic classes, critically including β-lactams such as Carbenicillin. researchgate.netnih.gov Constitutive, low-level expression of the mexAB-oprM operon contributes to the high intrinsic resistance of P. aeruginosa to many drugs. asm.org Clinical isolates, however, frequently exhibit overexpression of this pump, leading to clinically significant levels of resistance to Carbenicillin and other antipseudomonal agents. researchgate.net The system captures its substrates from the periplasm, preventing them from reaching their ultimate target, the penicillin-binding proteins (PBPs) located in the periplasmic space.
| Component | Location | Family | Function | Substrates Include |
|---|---|---|---|---|
| MexB | Inner Membrane | RND | Substrate recognition and proton-motive force driven efflux | Carbenicillin, other β-lactams, quinolones, tetracyclines, macrolides |
| MexA | Periplasm | MFP | Links MexB to OprM | |
| OprM | Outer Membrane | OMF | Forms outer membrane channel for drug expulsion |
ATP Binding Cassette (ABC) Transporter-Mediated Carbenicillin Influx/Efflux
While efflux pumps that expel antibiotics are a common resistance strategy, research has uncovered a novel role for an ABC transporter in P. aeruginosa that contributes to Carbenicillin resistance through an unexpected mechanism: influx. The product of the PA1113 gene has been identified as an ABC transporter that actively transports Carbenicillin from the periplasm into the cytoplasm. nih.gov This action moves the antibiotic away from its target, the penicillin-binding proteins in the cell wall, thereby conferring resistance. nih.gov
This mechanism is distinct from the typical efflux model. By sequestering the drug in the cytoplasm, the PA1113 transporter effectively reduces the periplasmic concentration of Carbenicillin, protecting the vital cell wall synthesis machinery. Pharmacological studies have shown that verapamil, an inhibitor of eukaryotic ABC transporters, can increase P. aeruginosa's sensitivity to Carbenicillin by competing for the same binding site on the PA1113 protein. nih.gov This finding highlights that the PA1113 transporter is responsible for a significant portion of Carbenicillin resistance in this organism and represents a potential therapeutic target. nih.gov
Genetic Basis of Efflux Pump Upregulation
The overexpression of RND efflux pumps like MexAB-OprM is not random but is controlled by a network of regulatory genes. In wild-type P. aeruginosa, the mexAB-oprM operon is constitutively expressed at a basal level, primarily under the control of several repressor genes, including mexR, nalC, and nalD. researchgate.net
Mutations within these regulatory genes are a common pathway to acquired resistance. For instance, a mutation in the mexR gene, which encodes a repressor protein that binds to the promoter region of the mexAB-oprM operon, can disrupt this binding. researchgate.net The loss of repression leads to the hyperexpression of the pump components, resulting in elevated resistance to a multitude of antibiotics, including Carbenicillin. researchgate.net Similarly, mutations in nalC and nalD, which regulate other aspects of the cellular environment that indirectly affect pump expression, can also lead to its upregulation. researchgate.net This genetic plasticity allows P. aeruginosa to rapidly adapt to antibiotic pressure by modulating the expression of its powerful efflux machinery.
Outer Membrane Porin Alterations
The bacterial outer membrane serves as a selective barrier, and specialized protein channels called porins are essential for the influx of nutrients and, inadvertently, certain antibiotics. Alterations to these channels represent a crucial mechanism of resistance, effectively preventing antibiotics like Carbenicillin from reaching their periplasmic targets.
OprD Porin Mutations and Downregulation in Pseudomonas aeruginosa
The OprD porin is a specific channel in the outer membrane of P. aeruginosa that facilitates the diffusion of basic amino acids and, importantly, carbapenem (B1253116) antibiotics into the cell. nih.govmdpi.com While OprD is primarily associated with carbapenem susceptibility, its role in general β-lactam resistance is significant as alterations in outer membrane permeability affect the influx of all such antibiotics to some degree. Resistance to carbapenems like imipenem (B608078) is strongly correlated with the loss or functional inactivation of the OprD porin. mdpi.comfrontiersin.org
| Alteration Type | Genetic Basis | Functional Outcome | Primary Antibiotic Class Affected |
|---|---|---|---|
| Mutation | Frameshift, insertions, deletions in the oprD gene | Production of truncated or non-functional porin | Carbapenems (e.g., Imipenem) |
| Downregulation | Decreased transcription of the oprD gene | Reduced or absent synthesis of OprD porin |
Impact on Antibiotic Entry
The fundamental consequence of OprD porin deficiency is the obstruction of the primary entry route for specific antibiotics into the periplasmic space. mdpi.com The outer membrane of Gram-negative bacteria is a formidable barrier, and for hydrophilic antibiotics like β-lactams, porin channels are the main gateway. nih.gov When the number of functional OprD channels is significantly reduced or eliminated, the rate of drug influx drops dramatically. mdpi.com
This reduction in permeability means that a much lower concentration of the antibiotic reaches the penicillin-binding proteins (PBPs) in the periplasm. Even if the bacterium possesses other resistance mechanisms, such as a chromosomal β-lactamase (e.g., AmpC), reducing the rate of antibiotic entry can be sufficient to confer resistance. The β-lactamase can more effectively hydrolyze the antibiotic if the influx is slow, preventing the drug from overwhelming the enzyme. Therefore, OprD loss works synergistically with other resistance mechanisms, like efflux pumps and enzymatic degradation, to create a highly resistant phenotype. nih.gov
Target Site Modifications
One of the primary mechanisms of resistance to β-lactam antibiotics like carbenicillin involves alterations in the drug's molecular target, the penicillin-binding proteins (PBPs). nih.govresearchgate.net These enzymes are crucial for the synthesis and maintenance of the bacterial cell wall. By modifying the structure of PBPs, bacteria can prevent carbenicillin from binding effectively, thereby neutralizing its inhibitory action. frontiersin.org
Spontaneous mutations in the bacterial genes that encode PBPs can lead to amino acid substitutions within these proteins. nih.govfrontiersin.org These changes can alter the three-dimensional structure of the PBP active site, reducing its affinity for carbenicillin and other β-lactam antibiotics. For instance, specific sequence variations in PBP3 in Pseudomonas aeruginosa have been shown to reduce susceptibility to a range of β-lactams. nih.govresearchgate.net While some mutations provide broad resistance, others can be specific to certain types of β-lactam antibiotics. nih.gov For example, a study on E. coli identified specific mutations in the PBP2 gene that conferred resistance to 1-β-methyl-substituted carbapenems but not to other β-lactams. nih.gov This highlights the specificity that can arise from single amino acid changes in the target protein.
Table 1: Examples of PBP Mutations and Their Effect on β-Lactam Susceptibility
| Bacterial Species | PBP Gene | Mutation | Effect on Susceptibility | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | ftsI (PBP3) | F533L | Reduced affinity for meropenem | nih.gov |
| Escherichia coli | PBP2 | T547I | 4-fold increased resistance to meropenem, doripenem, biapenem | nih.gov |
| Escherichia coli | PBP2 | M574I | Resistance to meropenem, imipenem, panipenem | nih.gov |
| Streptococcus pyogenes | PBP2x | T553K | Reduced β-lactam susceptibility without affecting growth | researchgate.net |
Bacterial resistance through PBP modification is often not a single-step event but rather a gradual, adaptive process. frontiersin.org Bacteria can accumulate a series of amino acid substitutions in their PBPs over time, leading to a progressive decrease in susceptibility to β-lactam antibiotics. frontiersin.org This evolutionary pathway allows bacteria to develop high levels of resistance while mitigating the potential fitness costs that a single, drastic mutation might impose. researchgate.net Research on streptococci has shown that the evolution from susceptible to non-susceptible strains occurs through the progressive accumulation of changes in high-molecular-mass PBPs. frontiersin.org These adaptive responses represent a significant challenge, as they allow pathogens to evolve in response to antibiotic pressure.
Metabolic Pathway Alterations Conferring Resistance
Recent research has uncovered a significant link between bacterial metabolism and antibiotic susceptibility. nih.govfrontiersin.org Alterations in core metabolic pathways can confer resistance to antibiotics, including carbenicillin, by changing the physiological state of the cell to one that is less vulnerable to the drug's lethal effects. nih.gov
Mutations in genes involved in central carbon metabolism can lead to antibiotic resistance. A notable example involves the sucA gene, which encodes the E1 component of the 2-oxoglutarate dehydrogenase complex, a key enzyme in the tricarboxylic acid (TCA) cycle. nih.govuniprot.org Studies have shown that mutations in sucA can confer high levels of protection against carbenicillin in E. coli. nih.gov The resistance mechanism is linked to a reduction in basal respiration. By lowering the activity of the TCA cycle, the mutant cells prevent the antibiotic-mediated induction of metabolic toxicity, thereby minimizing drug lethality. nih.gov This demonstrates that a less active metabolic state can be a protective strategy against certain antibiotics.
**Table 2: Metabolic Genes Associated with Carbenicillin Resistance in *E. coli***
| Gene | Pathway | Function | Observed Effect of Mutation | Reference |
|---|---|---|---|---|
| sucA | Tricarboxylic Acid (TCA) Cycle | 2-oxoglutarate dehydrogenase E1 component | Lower basal respiration, bypasses carbenicillin-mediated metabolic toxicity | nih.gov |
| purM | Purine Nucleotide Biosynthesis | Phosphoribosylformylglycinamidine synthase | Reduced susceptibility to carbenicillin | nih.gov |
| purD | Purine Nucleotide Biosynthesis | Phosphoribosylamine--glycine ligase | Reduced susceptibility to carbenicillin | nih.gov |
| purA | Purine Nucleotide Biosynthesis | Adenylosuccinate synthetase | High fold-change increases in resistance | nih.gov |
| hisF | Histidine Biosynthesis | Imidazole glycerol (B35011) phosphate (B84403) synthase | Reduced susceptibility to carbenicillin | nih.gov |
Biofilm Formation and Enhanced Resistance
Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of polymers, which adhere to surfaces. cabidigitallibrary.org Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their free-living, planktonic counterparts. cabidigitallibrary.orgnih.gov This enhanced resistance is multifactorial. The biofilm matrix can act as a physical barrier, limiting the penetration of antibiotics like carbenicillin. nih.gov Furthermore, the physiological conditions within the biofilm, such as gradients of nutrients and oxygen, lead to the presence of metabolically inactive or slow-growing cells. cabidigitallibrary.org These "persister" cells are less susceptible to antibiotics that target active processes like cell wall synthesis. nih.gov While not a mechanism of resistance in the traditional genetic sense, biofilm formation is a highly effective survival strategy that contributes to the persistence of infections and the failure of antibiotic therapies. cabidigitallibrary.orgresearchgate.net
Carbenicillin-Induced Filamentation and Biofilm Development
Exposure to certain antibiotics, including carbenicillin, can trigger morphological changes in bacteria, such as filamentation, which is an increase in cell length without division. This alteration is often a component of the bacterial SOS response to DNA damage or cell wall synthesis inhibition. nih.gov In the context of carbenicillin, which acts by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall, this response can be a precursor to or a component of biofilm formation. patsnap.comdrugbank.com
In Pseudomonas aeruginosa, treatment with carbenicillin has been observed to induce the formation of filamentous cells. nih.gov However, this filamentation in response to carbenicillin can also lead to cell lysis, indicating it may not always be a successful survival strategy. nih.govresearchgate.net Alongside filamentation, carbenicillin can also induce a transition to a spherical cell morphotype, or spheroplasts, which demonstrates tolerance to the antibiotic. nih.govresearchgate.net The transition to these altered morphological states, including filamentation, is considered a bacterial survival strategy in the face of antibiotic stress. researchgate.net
While sublethal concentrations of some antibiotics are known to induce biofilm formation, the specific link between carbenicillin-induced filamentation and subsequent biofilm development is an area of ongoing research. researchgate.netucl.ac.uk The formation of filaments can alter the physical interactions between bacteria and surfaces, potentially influencing the initial stages of biofilm attachment.
Contribution of Biofilms to Reduced Antimicrobial Susceptibility
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This mode of growth provides significant protection against antimicrobial agents, including carbenicillin. mdpi.com The mechanisms behind this reduced susceptibility are numerous and complex.
One of the primary defense mechanisms is the physical barrier presented by the EPS matrix, which can impede the penetration of antibiotics into the biofilm's deeper layers. mdpi.com This can result in a concentration gradient of the antibiotic, with sublethal levels reaching the cells in the interior. Furthermore, enzymes that degrade antibiotics, such as β-lactamases, can become concentrated within the biofilm matrix, inactivating carbenicillin before it can reach its target penicillin-binding proteins. mdpi.com
The physiological heterogeneity within a biofilm also plays a crucial role. Bacteria in different regions of the biofilm experience varying levels of oxygen and nutrients, leading to differences in metabolic activity and growth rates. mdpi.com Since carbenicillin is most effective against actively dividing bacteria, the slow-growing or dormant "persister" cells within a biofilm exhibit significantly reduced susceptibility. drugbank.com Additionally, the expression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can be upregulated in biofilms, further contributing to resistance. mdpi.com
The table below summarizes key findings from a study on the bactericidal efficacy of carbenicillin on preformed biofilms of different bacterial species.
| Bacterial Species | Carbenicillin Concentration for ~50% Cell Death |
| Escherichia coli | ≥ 32 µg/mL |
| Pseudomonas aeruginosa | ≥ 16 µg/mL |
This data is derived from a study assessing the bactericidal activity of carbenicillin on preformed bacterial biofilms. mdpi.com
Horizontal Gene Transfer of Resistance Determinants
Horizontal gene transfer (HGT) is a primary driver in the rapid dissemination of antibiotic resistance genes, including those conferring resistance to carbenicillin, among bacterial populations. asm.org This process allows for the acquisition of genetic material from other bacteria in the environment, in contrast to the vertical inheritance of genes during cell division. The primary mechanisms of HGT are transformation, transduction, and conjugation, with the latter being particularly significant in the spread of resistance plasmids. asm.org
Resistance to carbenicillin is often mediated by the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its β-lactam ring. The gene encoding for β-lactamase, often referred to as AmpR, confers resistance to both ampicillin and carbenicillin. addgene.org This gene is frequently located on mobile genetic elements that can be transferred between bacteria.
Plasmids are extrachromosomal DNA molecules that can replicate independently and are key vehicles for HGT. nih.gov Resistance plasmids, or R-factors, can carry multiple resistance genes, contributing to the emergence of multidrug-resistant strains. wikipedia.org These plasmids often contain the necessary genetic machinery for their own transfer to other bacteria via conjugation. nih.gov
Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. nih.gov They can carry various genes, including those for antibiotic resistance, and their movement can facilitate the assembly of multidrug-resistance regions on plasmids. nih.govmdpi.com
Integrons are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. nih.govnih.gov They possess a site-specific recombinase (an integrase) that allows for the insertion of new gene cassettes. nih.gov Integrons are frequently found within transposons and on plasmids, further contributing to their mobility and the spread of resistance determinants. nih.govirb.hr The presence of these mobile genetic elements in clinical and environmental settings facilitates the widespread dissemination of carbenicillin resistance. irb.hr
Synthetic Methodologies and Structure Activity Relationships Sar
Chemical Synthesis Approaches for Carbenicillin (B1668345) and its Derivatives
The synthesis of carbenicillin and related penicillins hinges on the modification of the core penicillin structure, 6-aminopenicillanic acid (6-APA). 6-APA is the fundamental building block for the majority of semi-synthetic penicillins and is typically obtained by the enzymatic hydrolysis of natural penicillins like penicillin G. wikipedia.orgresearchgate.netgoogle.com The process involves cleaving the acyl side chain from penicillin G, leaving the reactive amino group on the β-lactam ring available for acylation. google.comcore.ac.uk
The primary synthetic route to carbenicillin involves the acylation of the 6-amino group of 6-APA. researchgate.net This is achieved by reacting 6-APA with an activated derivative of phenylmalonic acid. This specific side chain, a 2-carboxy-2-phenylacetyl group, is the defining structural feature of carbenicillin and is crucial for its extended spectrum of activity. nih.gov
To overcome the poor oral absorption of carbenicillin, which is acid-labile, several prodrug derivatives have been synthesized. uobaghdad.edu.iqasm.org These derivatives are typically esters of the α-carboxyl group on the side chain, which are designed to be stable in the acidic environment of the stomach and are later hydrolyzed in vivo by esterases in the intestinal mucosa to release the active carbenicillin. asm.orgwikipedia.orgmedkoo.com
Key synthetic derivatives include:
Carbenicillin Indanyl Sodium (Carindacillin) : This is the sodium salt of the 5-indanyl ester of carbenicillin. wikipedia.orgqeios.comnih.gov Its synthesis creates an acid-stable form that is well-absorbed from the gastrointestinal tract. asm.orgwikipedia.org
Carbenicillin Phenyl Sodium (Carfecillin) : This derivative is the phenyl ester of carbenicillin. medkoo.comglpbio.comchemeurope.com Similar to carindacillin, it is administered orally and subsequently broken down in the body to release active carbenicillin, making it effective for urinary tract infections. medkoo.comglpbio.com A study detailed the synthesis and evaluation of twelve different α-carboxy esters of carbenicillin, from which carfecillin (B1210596) was selected for further development due to its favorable hydrolysis and absorption characteristics. nih.gov
The synthesis of these esters represents a key strategy to convert a parenterally administered antibiotic into an orally active agent. uobaghdad.edu.iq
Derivatization Strategies for Altered Antibacterial Activity
The primary goal for the derivatization of carbenicillin has been to improve its pharmacokinetic properties, specifically its oral bioavailability, without compromising its antibacterial activity. The main strategy employed was the creation of ester prodrugs. nih.gov
The synthesis of esters at the α-carboxyl group of the phenylmalonyl side chain, such as the indanyl ester (Carindacillin) and the phenyl ester (Carfecillin), masks the polarity of the carboxylic acid. wikipedia.orgmedkoo.com This increased lipophilicity facilitates absorption from the gastrointestinal tract. Once absorbed, these esters are rapidly hydrolyzed by enzymes in the body to regenerate carbenicillin, the active antibacterial agent. wikipedia.orgglpbio.com This strategy effectively transforms carbenicillin into a deliverable oral medication for treating specific infections like those of the urinary tract. asm.orgmedkoo.com
A different evolutionary path in penicillin derivatization, aimed at further expanding the spectrum of activity, particularly against P. aeruginosa, led to the development of ureidopenicillins like azlocillin (B1666447) and piperacillin (B28561). taylorandfrancis.comnih.gov This strategy involved the acylation of the α-amino group of ampicillin's side chain with polar, cyclic urea (B33335) structures. researchgate.net While not direct derivatives of carbenicillin, the development of these agents demonstrates an alternative approach to modifying the penicillin side chain to enhance Gram-negative activity, highlighting the importance of a polar substituent at the α-position. taylorandfrancis.comresearchgate.net The success of both carboxypenicillins and ureidopenicillins underscores that different structural motifs can achieve enhanced penetration and/or affinity for the Penicillin-Binding Proteins (PBPs) of Gram-negative bacteria. taylorandfrancis.com
Structure-Activity Relationship Studies
The antibacterial efficacy of carbenicillin is intrinsically linked to its specific three-dimensional structure. The interplay between the core β-lactam nucleus and its unique side chain dictates its mechanism of action, binding affinity to target enzymes, and spectrum of activity.
Impact of Beta-Lactam Core Modifications
The antibacterial activity of carbenicillin, like all β-lactam antibiotics, is entirely dependent on the integrity of its core structure: a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring, forming the 6-aminopenicillanic acid nucleus. wikipedia.orgmdpi.comsci-hub.se This bicyclic system forces the β-lactam ring into a strained, non-planar conformation, which is critical for its chemical reactivity. sci-hub.se
The mechanism of action involves the β-lactam ring mimicking the D-alanyl-D-alanine moiety of the peptidoglycan substrate of Penicillin-Binding Proteins (PBPs). wikipedia.org The strained amide bond in the ring is highly susceptible to nucleophilic attack by a serine residue in the active site of the PBP. wikipedia.orgsigmaaldrich.com This results in the irreversible opening of the lactam ring and the formation of a stable, covalent acyl-enzyme complex, thereby inactivating the enzyme. qeios.comnih.govwikipedia.org This inactivation halts the final step of bacterial cell wall synthesis, leading to cell lysis. qeios.comsigmaaldrich.com Any modification that cleaves or removes the β-lactam ring results in a complete loss of antibacterial activity. wikipedia.org
Influence of Side Chains on PBP Binding and Resistance
The acylamino side chain attached at the C-6 position of the 6-APA nucleus is the primary determinant of a penicillin's antibacterial spectrum and its interactions with PBPs. In carbenicillin, the α-carboxyphenylacetyl side chain plays a pivotal role in its activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. nih.govwikipedia.org
Structural studies of carbenicillin bound to PBP3 from P. aeruginosa reveal key interactions. The binding event forms a stable acyl-enzyme complex. wikipedia.org The carboxylate group of the side chain is crucial for this interaction, forming hydrogen bonds with amino acid residues such as Serine 485 (S485), Threonine 487 (T487), and Asparagine 351 (N351) in the PBP3 active site. wikipedia.org An additional hydrogen bond forms between the side chain's carboxylate and the hydroxyl group of Tyrosine 409 (Y409). researchgate.netnih.gov These interactions help to stabilize the binding between carbenicillin and the PBP, leading to increased thermostability of the enzyme. wikipedia.org
However, the R1 side chain can also be a source of resistance. The relatively large carboxylate group at the α-carbon can cause steric hindrance when interacting with the active sites of other PBPs. asm.org For example, carbenicillin shows significantly lower reactivity against PBP D2 from Listeria monocytogenes compared to penicillin G, which lacks this bulky, charged group. asm.org This steric clash can prevent efficient binding and acylation, contributing to carbenicillin's limited activity against certain bacteria. asm.org
Specific Substituent Effects on Antibacterial Spectrum
The introduction of an acidic substituent at the α-position of the benzyl (B1604629) side chain is the single most important modification that differentiates carbenicillin from earlier penicillins like ampicillin (B1664943) and is responsible for its expanded spectrum. uobaghdad.edu.iq This α-carboxyl group confers activity against Gram-negative bacilli, including many ampicillin-resistant strains of Proteus species and, most notably, P. aeruginosa. wikipedia.orguobaghdad.edu.iqwikipedia.org While the precise mechanism for this expanded spectrum is not fully elucidated, it is believed that the increased polarity imparted by the carboxyl group aids the molecule's passage through the porin channels of the Gram-negative outer membrane. uobaghdad.edu.iq
The importance of the side chain's structure is further highlighted by comparing carbenicillin to its isostere, ticarcillin (B1683155). Ticarcillin differs from carbenicillin only by the replacement of the phenyl ring with a thiophene (B33073) ring. uobaghdad.edu.iq This seemingly minor change results in ticarcillin being consistently more active than carbenicillin against P. aeruginosa, demonstrating that the nature of the aromatic ring system also influences potency. asm.orgcapes.gov.br
The development of ureidopenicillins, such as piperacillin and azlocillin, further illustrates the effect of side-chain substituents. These compounds feature a more complex, polar ureido side chain, which provides even greater activity against P. aeruginosa than carbenicillin. taylorandfrancis.comnih.govnih.gov This demonstrates that while the α-carboxy group of carbenicillin was a breakthrough for extending the penicillin spectrum, other polar side chain structures could further enhance potency and binding affinity for the PBPs of resistant Gram-negative pathogens. taylorandfrancis.comacs.org
Data Tables
Table 1: Compound Names Mentioned in Article
| Compound Name | Classification/Role |
| Carbenicillin (sodium salt) | Carboxypenicillin antibiotic |
| Penicillin G | Natural penicillin, precursor for 6-APA |
| 6-Aminopenicillanic Acid (6-APA) | Core intermediate for semi-synthetic penicillins |
| Phenylmalonic Acid | Side chain precursor for carbenicillin |
| Carbenicillin Indanyl Sodium | Oral prodrug of carbenicillin |
| Carindacillin | Synonym for Carbenicillin Indanyl Sodium |
| Carbenicillin Phenyl Sodium | Oral prodrug of carbenicillin |
| Carfecillin | Synonym for Carbenicillin Phenyl Sodium |
| Ampicillin | Aminopenicillin, related precursor structure |
| Azlocillin | Ureidopenicillin antibiotic |
| Piperacillin | Ureidopenicillin antibiotic |
| Ticarcillin | Carboxypenicillin, isostere of carbenicillin |
Table 2: Carbenicillin Derivatives and Modifications
| Derivative Name | Modification Type | Purpose of Modification | Resulting Compound |
| Carindacillin | Ester Prodrug | Improve oral bioavailability | 5-indanyl ester of carbenicillin nih.gov |
| Carfecillin | Ester Prodrug | Improve oral bioavailability | Phenyl ester of carbenicillin medkoo.comglpbio.com |
Table 3: Comparative In Vitro Activity of Carbenicillin and Related Penicillins
| Antibiotic | Class | Key Structural Feature | Relative Activity against P. aeruginosa |
| Ampicillin | Aminopenicillin | α-amino group | Generally inactive uobaghdad.edu.iq |
| Carbenicillin | Carboxypenicillin | α-carboxy group | Active wikipedia.org |
| Ticarcillin | Carboxypenicillin | α-carboxy group, thiophene ring | More active than carbenicillin asm.orgcapes.gov.br |
| Azlocillin | Ureidopenicillin | α-ureido group | More active than carbenicillin nih.govcapes.gov.br |
| Piperacillin | Ureidopenicillin | α-ureido group (piperazine) | More active than carbenicillin taylorandfrancis.comcapes.gov.br |
Advanced Analytical and Computational Studies of Carbenicillin
Spectroscopic and Chromatographic Techniques for Chemical Characterization and Quantification
A variety of analytical techniques are employed for the precise characterization and quantification of Carbenicillin (B1668345), ensuring its quality and facilitating research into its behavior. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used method.
High-pressure liquid chromatographic (HPLC) methods have been specifically developed for the quantitation of Carbenicillin. nih.gov These methods are crucial for stability studies and quality control. For instance, an HPLC assay for Carbenicillin demonstrated good precision, with a percent relative standard deviation of 1.69% based on six injections. nih.gov Studies have also noted that Carbenicillin may exist as a mixture of two isomers in equilibrium, a detail observable through chromatographic separation. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity, making it a powerful tool for detecting Carbenicillin and its related products. This technique is particularly valuable for identifying and quantifying analytes even at trace levels in complex matrices. researchgate.net The integration of LC-MS/MS has been pivotal in advancing the analysis of antibiotic residues and degradation products. researchgate.net
Spectroscopic methods also play a significant role. Raman spectroscopy, combined with Density Functional Theory (DFT) calculations, has been used to obtain and assign the vibrational spectra of Carbenicillin, providing a detailed understanding of its molecular structure. nih.gov Furthermore, fluorescence and circular dichroism (CD) spectroscopies have been utilized to investigate the binding interactions of Carbenicillin with proteins, such as bovine serum albumin, by monitoring changes in protein conformation upon drug binding. researchgate.net
Table 1: Analytical Techniques for Carbenicillin Characterization and Quantification
| Technique | Application | Key Findings | Reference(s) |
|---|---|---|---|
| HPLC | Quantification and stability testing | Relative standard deviation of 1.69%; suggests existence of two isomers in equilibrium. | nih.gov |
| LC-MS/MS | Identification and quantification of degradation products | High sensitivity and specificity for trace level analysis. | researchgate.net |
| Raman Spectroscopy | Structural characterization | Provides detailed vibrational spectra for molecular structure assignment. | nih.gov |
| Fluorescence & CD Spectroscopy | Binding analysis | Detects conformational changes in proteins upon binding to Carbenicillin. | researchgate.net |
Molecular Docking Investigations
Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies have been instrumental in elucidating the interaction between Carbenicillin and its primary targets, the Penicillin-Binding Proteins (PBPs).
Beta-lactam antibiotics like Carbenicillin exert their antibacterial effect by inhibiting PBPs, which are essential enzymes for bacterial cell wall synthesis. wikipedia.orgwikipedia.org Molecular docking and crystal structure analyses have revealed that Carbenicillin binds to the active site of PBPs, such as PBP3 from Pseudomonas aeruginosa. wikipedia.orgnih.gov This binding involves the formation of a covalent acyl-enzyme complex, where the beta-lactam ring of Carbenicillin is opened and chemically attached to a catalytic serine residue in the PBP active site. wikipedia.org This irreversible reaction inactivates the enzyme, disrupting cell wall synthesis and leading to bacterial cell death. wikipedia.org Docking studies have also been performed to compare the binding affinities of Carbenicillin against PBPs from various bacterial species, including E. coli and S. epidermidis, showing that binding affinities can vary between species. emerginginvestigators.org
Detailed structural studies of the Carbenicillin-PBP3 complex have identified the key amino acid residues involved in the binding interaction. nih.govresearchgate.net The Carbenicillin molecule is covalently attached to the active site serine residue, S294, in P. aeruginosa PBP3. nih.govresearchgate.net
The binding is further stabilized by a network of hydrogen bonds and hydrophobic interactions:
A carboxylate group on Carbenicillin forms crucial hydrogen bonds with the side chains of Serine 485 (S485) and Threonine 487 (T487). wikipedia.orgresearchgate.net
The R1 amide linkage of the drug establishes hydrogen bonds with the main-chain carbonyl of T487 and the side chain of Asparagine 351 (N351). nih.govresearchgate.net
The R1 carboxylate group on the phenyl side-chain forms hydrogen bonds with the side-chain hydroxyl of Tyrosine 409 (Y409) and a water molecule. nih.govresearchgate.net
A cluster of aromatic residues, including Y501, Y530, and Phenylalanine 531 (F531), creates a hydrophobic pocket that interacts with the R1 group of Carbenicillin. nih.govresearchgate.net
Table 2: Key Active Site Residues in PBP3 Interacting with Carbenicillin
| Residue | Interaction Type | Role in Binding | Reference(s) |
|---|---|---|---|
| S294 | Covalent Bond | Site of acylation; inactivates the enzyme. | nih.govresearchgate.net |
| S485, T487 | Hydrogen Bond | Stabilize the bound drug via its carboxylate group. | wikipedia.orgresearchgate.net |
| N351, T487 | Hydrogen Bond | Interact with the R1 amide linkage. | nih.govresearchgate.net |
| Y409 | Hydrogen Bond | Interacts with the R1 carboxylate group. | nih.govresearchgate.net |
| Y501, Y530, F531 | Hydrophobic Contact | Form a pocket for the R1 side-chain. | nih.govresearchgate.net |
The binding affinity of various beta-lactam antibiotics to PBPs can be compared using competitive binding assays. asm.org In these experiments, bacterial membrane preparations containing PBPs are incubated with a range of concentrations of a test antibiotic (like Carbenicillin) before adding a fluorescently labeled beta-lactam, such as Bocillin FL. asm.org The concentration of the test antibiotic that inhibits 50% of the fluorescent probe's binding is known as the 50% inhibitory concentration (IC50), which reflects the binding affinity. asm.org
These competition assays have been used to determine the PBP occupancy patterns for a wide array of beta-lactams across different pathogens like Klebsiella pneumoniae and Neisseria gonorrhoeae. asm.orgcsic.es For example, studies on P. aeruginosa have shown that carbenicillin-resistant and -sensitive strains can have PBPs that are equally sensitive to beta-lactams, suggesting that resistance may involve other mechanisms like reduced permeability. psu.edu Such competitive studies are crucial for understanding the relative effectiveness of different beta-lactams and for the rational design of combination therapies. asm.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational lens to observe the movement of atoms and molecules over time, offering insights into the dynamic nature of protein-ligand interactions that are not apparent from static structures.
MD simulations and structural analyses have revealed important details about the stability and dynamics of Carbenicillin-PBP complexes. The binding of Carbenicillin to PBP3 from P. aeruginosa has been shown to significantly increase the thermostability of the enzyme. wikipedia.orgnih.gov This increased stability is accompanied by local conformational changes within the protein. nih.gov
Specifically, upon Carbenicillin binding, the substrate-binding cleft of PBP3 narrows. nih.gov There is also evidence of interdomain flexibility, highlighting variations in the orientation of the N-terminal domain relative to the C-terminal transpeptidase domain. nih.gov While extensive MD simulation data specifically for Carbenicillin-PBP complexes is emerging, simulations on related systems, such as other beta-lactams bound to PBPs, consistently demonstrate the power of this technique to refine docked poses, observe complex stability, and identify key dynamic intermolecular interactions. rsc.orgnih.gov For instance, MD simulations of carbenicillin within the OmpF porin showed that the phenyl side-chain of the drug remains relatively stable, while the penem (B1263517) side exhibits greater fluctuation. nih.gov Such studies underscore the importance of protein dynamics in the molecular recognition and mechanism of action of Carbenicillin.
Simulation of Beta-Lactamase-Mediated Carbenicillin Hydrolysis
Computational simulations, particularly molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have become indispensable tools for elucidating the intricate process of β-lactamase-mediated hydrolysis of carbenicillin at an atomic level. cecam.org These simulations provide dynamic insights that complement static crystallographic data.
Studies focusing on PSE-4, a class A β-lactamase that preferentially hydrolyzes carbenicillin, have revealed critical aspects of its catalytic mechanism. nih.govresearchgate.net Molecular dynamics simulations, totaling 4.0 microseconds, compared the enzyme in its free state and when bound to carbenicillin. nih.gov These simulations demonstrated that upon binding carbenicillin, the flexibility of the enzyme's Ω loop markedly increases, which supports the hypothesis of a "substrate gating" motion, where the loop opens to allow the substrate into the active site. nih.gov While the dynamics are conserved, the specific interactions governing this flexibility differ between enzymes like PSE-4 and TEM-1. nih.gov
Molecular modeling suggests that to accommodate carbenicillin, its bound position is shifted relative to other penicillins like benzylpenicillin. acs.org This shift prevents a steric clash between carbenicillin's α-carboxylate group and the conserved Asn 170 residue in the active site. acs.org The simulations also highlight the rigidity of the carbenicillin molecule within the active site; its structure is well-maintained with limited rotational freedom, partly due to an intramolecular salt bridge formed by its specific carboxyl moiety. nih.gov
A key residue for carbenicillinase activity in PSE-4 is Arg 234. researchgate.netacs.org Kinetic studies of a mutant where this arginine is replaced by lysine (B10760008) (R234K) showed a 50-fold reduction in catalytic efficiency (kcat/Km). researchgate.netacs.org Structural and modeling data indicate that Arg 234 helps to stabilize an alternative conformation of the catalytic Ser 130, which may be necessary to accommodate the unique structure of carbenicillin. acs.org Computational models of the pre-acylation complexes and acyl-enzyme intermediates have been crucial in visualizing these interactions and understanding the structural basis for the enzyme's specificity. nih.gov
Table 1: Key Findings from Molecular Dynamics Simulations of PSE-4 with Carbenicillin
| Simulation Aspect | Observation | Implication | Reference |
|---|---|---|---|
| Ω Loop Dynamics | Marked increase in flexibility upon carbenicillin binding. | Supports a "substrate gating" mechanism for entry into the active site. | nih.gov |
| Substrate Conformation | Carbenicillin molecule remains rigid in the active site. An intramolecular salt bridge limits rotational freedom. | Stabilizes the substrate in a catalytically competent orientation. | nih.gov |
| Substrate Positioning | Bound position is shifted to avoid steric clash with Asn 170. | Explains the specific accommodation of carbenicillin's side chain. | acs.org |
| Key Residue Interaction | Arg 234 is critical for stabilizing the conformation of the catalytic Ser 130. Mutation to lysine drastically reduces activity. | Highlights Arg 234 as a key determinant for efficient carbenicillin hydrolysis. | researchgate.netacs.org |
Understanding Allosteric Effects and Conformational Changes in Target Proteins
The interaction of carbenicillin with its primary targets, the Penicillin-Binding Proteins (PBPs), induces significant conformational changes that are essential for its antibacterial activity. High-resolution crystal structures of Pseudomonas aeruginosa PBP3, both in its native (apo) form and in a complex with carbenicillin, provide a detailed view of these structural alterations. researchgate.net
While the concept of allostery—where binding at one site affects activity at a distant site—is a known mechanism of antibiotic resistance and action for some β-lactams (e.g., ceftaroline (B109729) and PBP2a in MRSA), the evidence for a distinct, distant allosteric site for carbenicillin is less direct. nih.govnih.gov For carbenicillin's interaction with PBP3, the observed conformational changes are largely localized to the active site and the domains immediately surrounding it, rather than resulting from binding to a remote allosteric pocket. asm.org These changes are better described as induced-fit mechanisms, where the protein structure adapts locally to accommodate the ligand.
Table 2: Conformational Changes and Interactions in PBP3 upon Carbenicillin Binding
| Feature | Apo-PBP3 State | Carbenicillin-Bound State | Significance | Reference |
|---|---|---|---|---|
| Active Site Cleft | Open conformation | Narrowed conformation | Securely traps the antibiotic, facilitating inactivation. | researchgate.net |
| Thermostability | Baseline | Significantly increased | Indicates stabilization of the protein structure upon binding. | researchgate.net |
| Key Interacting Residues | N/A | Covalent bond with S294; Hydrogen bonds with S485, T487, N351. | Anchors carbenicillin within the active site. | wikipedia.org |
| β3/β4 Strands | Standard position | Shifted toward the active site | Allows for hydrogen bonding with the carbenicillin amide moiety. | asm.org |
In Silico Approaches for Resistance Mechanism Elucidation and Prediction
In silico methods are increasingly vital for understanding and predicting the complex mechanisms by which bacteria develop resistance to carbenicillin. These computational approaches range from analyzing genomic data to simulating molecular interactions, providing insights that are often difficult to obtain through experimental methods alone. nih.govacs.org
The primary mechanisms of resistance to carbenicillin include enzymatic degradation by β-lactamases, modification of the PBP target, and reduced drug accumulation due to decreased membrane permeability (porin loss) or active efflux. wisc.edu Computational tools can model each of these mechanisms. For instance, machine learning (ML) models trained on bacterial genome sequences can predict resistance phenotypes. oup.com These models can identify known resistance genes (e.g., blaCARB) or discover novel genetic determinants by correlating genomic features with susceptibility data. oup.comfrontiersin.org
A powerful example of in silico guided discovery is functional metagenomics. The screening of a soil metagenomic library in an E. coli host identified a clone that conferred specific resistance to carbenicillin. wisc.edu Sequence analysis revealed that the resistance was not due to a β-lactamase but was conferred by a single gene encoding a two-component response regulator. wisc.edu Further computational and experimental work showed this regulator enhances carbenicillin resistance by suppressing the expression of the ompF porin gene (reducing drug influx) and upregulating genes for the AcrD and MdtABC efflux pumps (increasing drug efflux). wisc.edu
Molecular docking and dynamics simulations are also used to elucidate resistance at the atomic level. These methods can predict how mutations in a β-lactamase or PBP active site will affect carbenicillin binding and hydrolysis, thereby conferring resistance. nih.gov Similarly, simulations can model the transit of carbenicillin through efflux pumps like the Resistance-Nodulation-Division (RND) family transporters, such as AcrB in E. coli and MexB in P. aeruginosa, helping to identify the physicochemical properties that make a compound a substrate for these pumps. frontiersin.orgasm.orgfrontiersin.org
Table 3: In Silico Approaches for Studying Carbenicillin Resistance
| In Silico Method | Application to Carbenicillin Resistance | Key Insights | Reference |
|---|---|---|---|
| Genomic Analysis / Machine Learning | Screening whole genomes to predict resistance phenotypes and identify resistance genes (e.g., blaCARB). | Identifies genetic basis of resistance; can predict susceptibility from sequence data alone. | oup.comoup.com |
| Functional Metagenomics | Identifying novel resistance genes from environmental DNA expressed in a host. | Discovered a response regulator that confers carbenicillin resistance by modulating porin and efflux pump expression. | wisc.edu |
| Molecular Docking & Dynamics | Simulating carbenicillin interaction with β-lactamases, PBPs, and efflux pumps. | Predicts impact of mutations on drug binding/hydrolysis; elucidates transport mechanisms. | nih.govasm.org |
| Homology Modeling | Building 3D models of resistance-related proteins (e.g., PSE-4) based on known structures. | Enables structural analysis and simulation when experimental structures are unavailable. | core.ac.uk |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. bhsai.org For β-lactam antibiotics like carbenicillin, QSAR models are developed to understand the physicochemical properties that govern antibacterial potency and to guide the design of new, more effective derivatives. researchgate.netnih.gov
QSAR studies on penicillins and other β-lactams have identified several key molecular descriptors that influence their activity. These often include parameters related to hydrophobicity, electronics, and sterics. The higher polarity of certain molecules, such as carbenicillin and ampicillin (B1664943), has been correlated with greater activity against Gram-negative bacteria. unicamp.br This is because polar compounds can more readily pass through the porin channels of the Gram-negative outer membrane to reach their PBP targets in the periplasm.
A typical QSAR model is expressed as a mathematical equation linking biological activity (e.g., Minimum Inhibitory Concentration, MIC) to calculated molecular descriptors. These descriptors can be simple, such as molecular weight and logP (a measure of lipophilicity), or more complex, derived from the 3D structure or quantum chemical calculations. researchgate.net For example, a study using an artificial neural network (ANN) to build a binary QSAR model successfully distinguished between antibacterial and non-antibacterial compounds. In this model, carbenicillin was correctly classified as an antibacterial with a high predictive score. mdpi.com The model was built using 34 "inductive" QSAR descriptors that reflect intra- and intermolecular interactions. mdpi.com
Table 4: Example of QSAR Analysis Including Carbenicillin
| Compound | Molecular Weight | LogP (Predicted) | Polar Surface Area (Ų) | Antibacterial Activity Prediction Score* | Reference |
|---|---|---|---|---|---|
| Carbenicillin | 378.4 g/mol | 1.3 - 1.5 | 106.6 Ų | 0.974 | mdpi.com |
*Score from an Artificial Neural Network (ANN) based QSAR model, where a value close to 1.0 indicates a high probability of antibacterial activity. mdpi.com
Table of Compounds
Research Applications and Collaborative Strategies
In Vitro Pharmacodynamics and Bacterial Killing Kinetics
The in vitro efficacy of carbenicillin (B1668345) is concentration-dependent, with higher concentrations leading to increased bactericidal activity against preformed bacterial biofilms. nih.gov Studies have determined the minimal inhibitory concentrations (MICs) of carbenicillin against various bacterial strains. For instance, against Pseudomonas aeruginosa, a concentration of 16 µg/mL or higher resulted in a significant decrease in viability, while for Escherichia coli, a concentration of 32 µg/mL or higher was needed to achieve at least 50% cell death. nih.gov The susceptibility of Staphylococcus aureus to carbenicillin is comparatively lower, with bactericidal effects observed at concentrations between 32 µg/mL and 512 µg/mL. nih.gov
The kinetics of carbenicillin's action on Pseudomonas aeruginosa in a plasma medium reveal a bactericidal effect, with the action curve showing distinct phases, similar to ampicillin's effect on sensitive Escherichia coli. karger.com However, rapid bactericidal action is typically observed only at very high doses. karger.com The in vitro activity of carbenicillin can be influenced by factors such as pH, with enhanced activity at a lower pH. nih.gov
The following table summarizes the in vitro activity of carbenicillin against several medically significant organisms. wikipedia.orgnih.gov
| Bacterial Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Escherichia coli | 1.56 - 64 |
| Proteus mirabilis | 1.56 - 3.13 |
| Pseudomonas aeruginosa | 3.13 - >1024 |
| Klebsiella sp. | Generally resistant |
Carbenicillin in Microbial Genetics Research Methodologies
Carbenicillin plays a crucial role as a selective agent in microbial genetics and molecular biology. pubcompare.aipubcompare.ai It is frequently used for plasmid maintenance and the selection of transformed bacteria. pubcompare.ai The AmpR gene, which confers resistance to ampicillin (B1664943), also provides resistance to carbenicillin because both antibiotics are degraded by β-lactamase. addgene.org
In laboratory settings, carbenicillin is often preferred over ampicillin for a few key reasons. Carbenicillin is more stable, particularly in environments with high pH, and is less prone to degradation on agar (B569324) plates. addgene.org This stability helps to prevent the formation of "satellite" colonies, which are small colonies of non-transformed bacteria that can grow around a colony of transformed, antibiotic-resistant bacteria. addgene.org This occurs because the β-lactamase enzyme secreted by the resistant colony can degrade the ampicillin in the immediate vicinity, allowing non-resistant cells to grow. The higher stability of carbenicillin mitigates this issue. wikipedia.orgaddgene.org Carbenicillin is compatible with various molecular biology workflows, including bacterial transformation protocols and recombinant protein expression systems. pubcompare.ai
Strategies to Combat Carbenicillin Resistance
The emergence of bacterial resistance to carbenicillin, primarily through the production of β-lactamase enzymes that inactivate the antibiotic, has necessitated the development of strategies to restore its efficacy.
Synergistic Effects with Other Antimicrobial Agents
Combining carbenicillin with other classes of antibiotics has shown promise in overcoming resistance. A notable example is the synergistic effect observed when carbenicillin is used in combination with aminoglycosides like gentamicin (B1671437) and tobramycin (B1681333) against Pseudomonas aeruginosa. nih.govoup.comoup.com In vitro studies have demonstrated that this combination can be synergistic against a majority of clinical isolates of P. aeruginosa. oup.com In vivo studies in animal models have also confirmed this synergy, leading to improved clearance of bacteria and increased survival rates in infections. oup.comoup.com The combination of carbenicillin with maresin-like lipid mediators (MarLs) has also been shown to inhibit the survival of both Gram-positive and Gram-negative bacteria in biofilms, suggesting a potential to lower the required antibiotic dosage. nih.gov Phage-antibiotic synergy has also been explored, with combinations of carbenicillin and phages showing a significant reduction in viable bacterial cell counts. acs.org
Conversely, combinations with bacteriostatic antibiotics such as tetracyclines or erythromycin (B1671065) can reduce the efficacy of carbenicillin. patsnap.com The combination of carbenicillin and polymyxin (B74138) B has demonstrated only additive or slightly antagonistic effects against P. aeruginosa. nih.gov
Development of Efflux Pump Inhibitors to Restore Susceptibility
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing to multidrug resistance. mdpi.comfrontiersin.org Overexpression of these pumps can lead to reduced intracellular concentrations of antibiotics like carbenicillin, rendering them less effective. oup.com Therefore, the development of efflux pump inhibitors (EPIs) is a promising strategy to restore the susceptibility of bacteria to these antibiotics. mdpi.comoup.com
EPIs work by blocking the action of these pumps, thereby increasing the intracellular concentration of the antibiotic. hksmp.com One such synthetic EPI, PAβN (MC-207,110), has been shown to potentiate the activity of some antibiotics against P. aeruginosa expressing certain efflux pumps. nih.gov However, its effectiveness in combination with carbenicillin is limited, suggesting that carbenicillin may have a different binding site on the efflux pump. nih.gov Research has also shown that a response regulator from a soil metagenome can confer carbenicillin resistance in E. coli by enhancing the expression of efflux pump genes. nih.gov
Future Directions in Carbenicillin Research and Antimicrobial Stewardship
Future research on carbenicillin will likely focus on several key areas. The exploration of novel combination therapies, including those with non-antibiotic adjuvants like maresin-like lipid mediators, will continue to be a priority to combat biofilm-associated infections. nih.gov Further investigation into the molecular mechanisms of synergy between carbenicillin and other agents is also warranted. nih.gov
The development of new and more effective β-lactamase inhibitors remains a critical area of research to extend the clinical utility of carbenicillin and other β-lactam antibiotics. cee.org This includes the design of inhibitors that can overcome resistance mediated by newer and more complex β-lactamases.
Q & A
Q. What is the mechanism of action of carbenicillin (sodium salt) against Gram-negative bacteria, and how does its β-lactamase resistance compare to other semi-synthetic penicillins?
Carbenicillin (sodium salt) inhibits bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs), specifically targeting the transpeptidase domain, which prevents cross-linking of peptidoglycan chains . Unlike ampicillin, carbenicillin exhibits partial resistance to β-lactamases due to its α-carboxybenzyl side chain, making it effective against some β-lactamase-producing strains of Pseudomonas aeruginosa and Escherichia coli. However, it is less stable than later-generation β-lactamase inhibitors (e.g., clavulanic acid). Researchers should validate β-lactamase activity in target strains using nitrocefin assays before experimental use .
Q. How should carbenicillin (sodium salt) be formulated in cell culture media to prevent contamination while avoiding cytotoxicity?
A standard working concentration of 50–100 μg/mL is recommended for E. coli cultures. For eukaryotic cell lines (e.g., mammalian or plant cell cultures), use 250–500 μg/mL, but conduct dose-response assays to rule out cytotoxicity. Sterilize via 0.22 μm filtration, and avoid autoclaving to prevent degradation. Validate sterility by incubating media aliquots at 37°C for 24 hours before use .
Q. What are the critical stability considerations for carbenicillin (sodium salt) in aqueous solutions?
Carbenicillin (sodium salt) is hygroscopic and degrades rapidly in solution. Prepare stock solutions (e.g., 100 mg/mL in sterile H₂O) in small aliquots and store at -20°C for ≤1 week. For long-term storage, lyophilized powder should be kept at -20°C in a desiccator; under these conditions, stability exceeds 4 years. Monitor pH during dissolution (optimal pH 6.0–8.0) to avoid precipitation .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported minimum inhibitory concentrations (MICs) for carbenicillin across studies?
MIC variations often arise from differences in bacterial inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL), media composition (e.g., cation content affecting drug bioavailability), and incubation conditions. Standardize protocols using CLSI guidelines, and include control strains (e.g., E. coli ATCC 25922) for cross-study comparability. For example, reports MICs of 19.3 mg/kg in murine models, whereas in vitro assays may show lower values due to pharmacokinetic factors .
Q. What experimental strategies can mitigate carbenicillin’s interference in molecular assays (e.g., PCR or protein quantification)?
Carbenicillin can inhibit Taq polymerase and bind to proteins, causing false negatives in PCR or Bradford assays. To address this:
Q. How does carbenicillin’s efficacy in murine infection models translate to pharmacokinetic parameters for dosing optimization?
In mice, a 100 mg/kg subcutaneous dose achieves a plasma half-life of 1.2 hours and 85% urinary excretion within 6 hours. For systemic infections, administer every 4–6 hours; for urinary tract infections, adjust dosing based on renal clearance rates. Use HPLC or LC-MS to measure serum concentrations and correlate with bacterial load reduction in target organs (e.g., kidneys in pyelonephritis models) .
Q. What are the implications of carbenicillin’s ≥80% purity (per supplier specifications) on experimental reproducibility?
Lower purity (e.g., 80–90%) may introduce contaminants like degradation products or residual solvents, affecting bacterial growth kinetics or cell viability. Quantify active ingredient via UV spectrophotometry (λmax = 257 nm) or HPLC. Adjust concentrations empirically: for example, if purity is 85%, increase the dose by 15% to achieve the target effective concentration .
Methodological Best Practices
Q. How should researchers design studies to evaluate carbenicillin’s synergy with other antibiotics (e.g., aminoglycosides)?
Use checkerboard assays to determine fractional inhibitory concentration indices (FICIs). For example, combine carbenicillin (0–100 μg/mL) with gentamicin (0–10 μg/mL) in a 96-well plate. Synergy is defined as FICI ≤0.5. Include time-kill assays to validate static vs. bactericidal effects. Note that carbenicillin’s β-lactam activity may enhance aminoglycoside uptake by disrupting cell walls .
Q. What statistical approaches are recommended for analyzing carbenicillin’s dose-response data in heterogeneous bacterial populations?
Apply nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC₅₀ values. For populations with bimodal susceptibility, use mixed-effects models or Bayesian hierarchical analysis. Report 95% confidence intervals and validate assumptions using residual plots .
Q. How can researchers optimize protocols for carbenicillin removal in plant tissue culture systems to enhance regeneration efficiency?
Carbenicillin at >500 μg/mL can inhibit callus growth. Use activated charcoal (0.1–0.5% w/v) in media to adsorb residual antibiotic, or transition to antibiotic-free media after 3–4 subcultures. Monitor for latent contamination via 16S rRNA PCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
